Chlorpromazine sulfoxide Chlorpromazine sulfoxide This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
A devirative of Chlorpromazine. Chlorpromazine is an antipsychotic medication. It can be used to treat psychotic disorders such as schizophrenia.
Brand Name: Vulcanchem
CAS No.: 969-99-3
VCID: VC21331755
InChI: InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/t22-/m1/s1
SMILES: CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol

Chlorpromazine sulfoxide

CAS No.: 969-99-3

Cat. No.: VC21331755

Molecular Formula: C17H19ClN2OS

Molecular Weight: 334.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Chlorpromazine sulfoxide - 969-99-3

CAS No. 969-99-3
Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
IUPAC Name 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/t22-/m1/s1
Standard InChI Key QEPPAOXKZOTMPM-JOCHJYFZSA-N
Isomeric SMILES CN(C)CCCN1C2=CC=CC=C2[S@@](=O)C3=C1C=C(C=C3)Cl
SMILES CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
Appearance Pale Orange to Pale Brown Solid
Melting Point 112-114ºC

Chemical Properties and Structure

Structural Characteristics

Chlorpromazine sulfoxide contains a phenothiazine ring system with an oxidized sulfur atom, forming a sulfoxide functional group. The molecular structure includes a 3-carbon alkyl chain linking the ring nitrogen to a dimethylamino group. A chlorine atom substitution appears at the 2-position of the ring system, which is characteristic of chlorpromazine derivatives.

Physical and Chemical Properties

Chlorpromazine sulfoxide exhibits distinct physical and chemical properties that differentiate it from the parent compound. These properties are summarized in the following table:

PropertyValue
CAS Number969-99-3
Molecular FormulaC₁₇H₁₉ClN₂OS
Molecular Weight334.86 g/mol
Accurate Mass334.0907
Melting Point115°C
Boiling Point502.6±50.0°C (Predicted)
Density1.35±0.1 g/cm³ (Predicted)
Physical FormSolid
ColorOff-White to Brown
SolubilitySparingly soluble in chloroform, slightly soluble in methanol
pKa9.0 (Uncertain)
Storage ConditionsRefrigerator, under inert atmosphere

The compound exists as a solid at room temperature and has limited solubility in common organic solvents . The presence of the sulfoxide group increases polarity compared to chlorpromazine, which affects its solubility profile and pharmacokinetic properties.

Chemical Identifiers

Several chemical notations and identifiers are used to precisely characterize chlorpromazine sulfoxide:

Identifier TypeValue
SMILESCN(C)CCCN1c2ccccc2S(=O)c3ccc(Cl)cc13
InChIKeyQEPPAOXKZOTMPM-UHFFFAOYSA-N
FDA UNII016U10PN9N

Analytical Methods and Identification

Spectroscopic Characterization

Mass spectrometry provides valuable information for identifying chlorpromazine sulfoxide. According to electron impact mass spectrometry (EI-MS) data measured at low collisional energies (10 eV), chlorpromazine sulfoxide exhibits a molecular ion at m/z 334 with a relative intensity of 13.5%. Additional characteristic fragment ions include m/z 318 (100%), 289 (7.3%), 233 (18.1%), and 86 (6.7%) . The molecular ion corresponds to the calculated molecular weight of 334.87.

The mass spectral pattern of chlorpromazine sulfoxide differs from that of the parent compound, which shows a dominant molecular ion at m/z 318 (100%) and a minor fragment at m/z 86 (5.4%) . These differences in fragmentation patterns facilitate the discrimination between chlorpromazine and its sulfoxide metabolite.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used for the analysis of chlorpromazine sulfoxide. For optimal detection, a wavelength of 251 nm has been identified as suitable for the HPLC measurement of chlorpromazine sulfoxide . This wavelength represents an isosbestic point that provides consistent detection regardless of solution conditions.

Immunological Detection

A highly sensitive radioimmunoassay method has been developed for the specific detection of chlorpromazine sulfoxide in biological samples. This method utilizes antibodies produced in rabbits immunized with a hapten-bovine serum albumin conjugate, where the 10-alkyl side chain of chlorpromazine sulfoxide is linked to the protein molecule via a 2-carbon bridge .

The radioimmunoassay demonstrates remarkable sensitivity, capable of measuring less than 20 pg of chlorpromazine sulfoxide in plasma samples. The assay exhibits adequate specificity, eliminating the need for isolation of chlorpromazine sulfoxide from biological matrices prior to analysis . This method has been effectively employed to determine concentrations of both chlorpromazine and chlorpromazine sulfoxide in plasma samples from human subjects.

Synthesis and Preparation

Oxidation Methods

The synthesis of chlorpromazine sulfoxide primarily involves the selective oxidation of the sulfur atom in chlorpromazine. Research has established efficient methods for this transformation, utilizing hydrogen peroxide as the oxidizing agent in the presence of a catalyst.

A detailed procedure for the preparation of chlorpromazine sulfoxide involves reacting chlorpromazine hydrochloride (2 mmol) with hydrogen peroxide in the presence of titanosilicate catalyst (100 mg) and 0.2 M sodium acetate buffer (pH 3.0) containing methanol (20% of final volume). The reaction is conducted at 60°C for 1 hour with continuous stirring .

Optimization of Reaction Conditions

The concentration of hydrogen peroxide significantly affects the yield and purity of chlorpromazine sulfoxide. Studies have identified the optimal amount of 30% hydrogen peroxide to be 1.3 times the molar equivalent of chlorpromazine (0.26 ml for 2 mmol of chlorpromazine hydrochloride) . This optimal ratio produces the highest yield of chlorpromazine sulfoxide (95.7%) with minimal formation of other oxidation products and unreacted starting material.

The results of varying hydrogen peroxide concentrations on the formed ratio of chlorpromazine sulfoxide are summarized in the following table:

30% H₂O₂ (ml)Molar Ratio to DrugSulfoxide (%)Other Products (%)Unreacted Drug (%)Total (%)
0.402.069.024.9093.9
0.321.670.126.30.196.5
0.261.395.71.32.399.3
0.201.087.20.48.496.0

As shown in the table, excess hydrogen peroxide (greater than 1.3 molar equivalents) leads to overoxidation and formation of side products, likely including the corresponding sulfone derivative. Insufficient hydrogen peroxide results in incomplete conversion and higher amounts of unreacted chlorpromazine .

Isolation and Purification

After oxidation, the reaction mixture is adjusted to pH 10.0 with 0.1 M sodium carbonate, followed by extraction with chloroform. The chloroform extract containing chlorpromazine sulfoxide is dehydrated with sodium sulfate and further processed to obtain the purified product .

Crystallization of chlorpromazine sulfoxide hydrochloride from appropriate solvents (ethanol, acetone + methanol, or methanol) yields the pure compound. Under optimized conditions, chlorpromazine sulfoxide can be obtained with a yield of 71.2% and a purity of 98.4% as determined by HPLC analysis .

Pharmacokinetics and Metabolism

Metabolic Formation

Chlorpromazine sulfoxide is a significant metabolite of chlorpromazine formed through the S-oxidation pathway. Research indicates that a substantial portion of chlorpromazine undergoes metabolism to chlorpromazine sulfoxide during presystemic absorption, influencing the bioavailability of the parent drug .

Plasma Concentration Studies

Studies involving healthy volunteers who received a single 50-mg oral dose of chlorpromazine have provided valuable information about the plasma concentrations of both chlorpromazine and chlorpromazine sulfoxide. These investigations utilized radioimmunoassay techniques to determine the plasma concentration ratios of chlorpromazine sulfoxide to chlorpromazine .

Research Applications

Pharmaceutical Quality Control

As an identified impurity (Impurity A) in chlorpromazine formulations according to European Pharmacopoeia standards, chlorpromazine sulfoxide serves as an important marker for quality control in pharmaceutical manufacturing . Monitoring the presence and concentration of this compound helps ensure the purity, stability, and efficacy of chlorpromazine products.

Metabolic Studies

Chlorpromazine sulfoxide is valuable for research focused on understanding the metabolism of phenothiazine antipsychotics. Its quantification in biological samples provides insights into the metabolic pathways, pharmacokinetics, and potential inter-individual variations in drug metabolism.

Analytical Method Development

The well-characterized properties of chlorpromazine sulfoxide make it useful as a reference standard for developing and validating analytical methods for phenothiazine compounds and their metabolites. These methods include chromatographic techniques, mass spectrometry, and immunoassays .

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